molecular formula C14H22O2 B176985 Ethyl 2-(adamantan-1-yl)acetate CAS No. 15782-66-8

Ethyl 2-(adamantan-1-yl)acetate

Cat. No. B176985
CAS RN: 15782-66-8
M. Wt: 222.32 g/mol
InChI Key: NYDGUAAQLKCFQD-UHFFFAOYSA-N
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Description

Ethyl 2-(adamantan-1-yl)acetate is a derivative of adamantane, a type of compound that has a unique, highly symmetric structure . Adamantane derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .


Synthesis Analysis

The synthesis of adamantane derivatives has been a subject of extensive research. One method involves the reduction of adamantyl acetic acid to alcohol, followed by its reaction with 45% HBr in the presence of an H2SO4 catalyst to form the corresponding bromide . Another method involves the reaction of adamantan-1 (2)-amines and adamantan-1 (2)-ylalkanamines with ethyl isothiocyanatoacetate .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(adamantan-1-yl)acetate is C14H22O2 . The structure consists of fourteen carbon atoms, twenty-two hydrogen atoms, and two oxygen atoms .


Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, the Chan–Lam reaction conditions were optimized for the synthesis of N -aryl derivatives of adamantane-containing amines .

Scientific Research Applications

Structural Analysis and Molecular Docking

Ethyl 2-(adamantan-1-yl)acetate derivatives have been extensively studied for their structural characteristics. A combined X-ray, Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM) analysis, and molecular docking on adamantane derivatives, including ethyl 2-(adamantan-1-yl)acetate, revealed significant insights. These studies show variations in molecular structure and electronic properties due to substitutions, such as fluorine, which alters crystal packing and intermolecular contacts. This understanding is crucial for potential applications in designing inhibitors against specific molecular targets like 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1) (Al-Wahaibi et al., 2018).

Synthesis and Reactivity

Several studies focus on the synthesis of ethyl 2-(adamantan-1-yl)acetate and its derivatives. The synthesis processes often yield high percentages and pave the way for further chemical transformations. For instance, reactions involving adamantan-1(2)-amines with ethyl isothiocyanatoacetate result in ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates (Burmistrov et al., 2017). Such synthetic pathways are fundamental in creating a variety of chemically and biologically active molecules.

Potential Biological Activities

Research has demonstrated that ethyl 2-(adamantan-1-yl)acetate derivatives might have significant biological activities. Studies involving spectroscopic characterization and quantum chemical analysis of certain derivatives indicate potential anti-inflammatory properties. These investigations often employ DFT calculations and spectral analysis to predict the mechanism of biological activity (Al-Tamimi et al., 2014). This research is crucial in drug discovery, where understanding molecular interactions and properties can lead to the development of new therapeutic agents.

Chemical Properties and Transformations

Ethyl 2-(adamantan-1-yl)acetate and its derivatives exhibit interesting chemical properties and transformations. For example, studies have explored the chemical transformations of 2-(Adamantan-1-yl)imidazo-[1,2-a]pyridine, revealing insights into the nature of substituents in the molecule and their effects on physiological activity (Yurchenko et al., 2001). Understanding these chemical properties is essential in the context of developing new materials or pharmaceuticals.

Safety And Hazards

Ethyl acetate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, causes serious eye irritation, and may cause drowsiness or dizziness . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to work under a hood .

properties

IUPAC Name

ethyl 2-(1-adamantyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-2-16-13(15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDGUAAQLKCFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383605
Record name ethyl 2-(adamantan-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(adamantan-1-yl)acetate

CAS RN

15782-66-8
Record name ethyl 2-(adamantan-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10 mmol of ethyl acrylate, 50 mmol of adamantane, 1 mmol of N-hydroxyphthalimide, 0.01 mmol of cobalt(II) acetate, 0.1 mmol of acetylacetonatocobalt(III), and 54 mmol of acetonitrile was stirred at 70° C. in an oxygen atmosphere (1 atm) for 8 hours. A reaction mixture was concentrated, and the concentrate was subjected to column chromatography on a silica gel to yield ethyl 3-(adamant-1-yl)-2-hydroxypropionate of the following formula (a), ethyl 3-(adamant-1-yl)-2-oxopropionate of the following formula (b), and ethyl 1-adamantaneacetate of the following formula (c) in yields of 55%, 16%, and 8%, respectively. The conversion rate from ethyl acrylate was 99%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
54 mmol
Type
reactant
Reaction Step One
Quantity
0.01 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
VV Kovalev, EA Shokova - Russian Journal of Organic Chemistry, 2022 - Springer
Methods have been developed for the synthesis of symmetrical 1,3-bis(3-R-adamantan-1-yl)acetones [R = OH, aryl, heteroaryl, R′C(O)NH, NH 2 C(S)NH] by CF 3 SO 3 H/(CF 3 CO) 2 …
Number of citations: 3 link.springer.com
YF Tan, YN Zhao, D Yang, JF Lv… - The Journal of Organic …, 2023 - ACS Publications
We report a novel and highly selective electrochemical method for the synthesis of β-iodoesters via difunctionalization of alkenes. The reaction is carried out in an undivided cell under …
Number of citations: 1 pubs.acs.org
YB Branchu - 2018 - theses.hal.science
This thesis is divided in two distinct part: on one side, the works concerning the cobalt insertion into the C(O)–N bond of non-planar amides, and the resulting reactions, and on the other …
Number of citations: 2 theses.hal.science
Y Bourne-Branchu - theses.hal.science
La plupart des gens le savent, je ne suis pas la personne la plus expressive qui soit. Ceci étant dit, les lignes qui suivront manqueront peut-être un peu de sens, et ne reflèteront …
Number of citations: 0 theses.hal.science
G Corinne - 2018 - theses.fr
Ces travaux de thèse se partage en deux parties distinctes: d’une part, les travaux concernant l’insertion du cobalt dans la liaison C (O)–N d’amide non-planaire, et les réactions de …
Number of citations: 0 www.theses.fr

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